Methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate

Medicinal chemistry CNS drug design Physicochemical profiling

This trisubstituted benzothiophene-2-carboxylate combines 5-chloro and 3-trifluoromethyl groups for XLogP3=4.6 vs. 2.8 for the parent scaffold—pre-optimized for CNS penetration and membrane targeting. The 5-Cl/3-CF3 pattern offers steric and electronic features absent in 3,6-dichloro BT2 analogs, addressing kinase IP constraints. The methyl ester enables controlled hydrolysis to the carboxylic acid pharmacophore for antitubercular SAR or amidation for sigma receptor probes. Ideal for late-stage diversification programs requiring a pre-functionalized, lipophilic benzothiophene core.

Molecular Formula C11H6ClF3O2S
Molecular Weight 294.68 g/mol
CAS No. 617706-21-5
Cat. No. B1398016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate
CAS617706-21-5
Molecular FormulaC11H6ClF3O2S
Molecular Weight294.68 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C2=C(S1)C=CC(=C2)Cl)C(F)(F)F
InChIInChI=1S/C11H6ClF3O2S/c1-17-10(16)9-8(11(13,14)15)6-4-5(12)2-3-7(6)18-9/h2-4H,1H3
InChIKeyCTCZMBFSZZMXDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate (CAS 617706-21-5): Core Scaffold Identification for Benzo[b]thiophene Procurement


Methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate (CAS 617706-21-5) is a trisubstituted benzo[b]thiophene-2-carboxylate ester bearing electron-withdrawing chloro (5-position) and trifluoromethyl (3-position) groups on the benzothiophene core [1]. This substitution pattern imparts a computed lipophilicity (XLogP3-AA = 4.6) significantly higher than the unsubstituted parent scaffold (methyl benzo[b]thiophene-2-carboxylate, XLogP ~2.8), positioning it as a key intermediate for building CNS-penetrant or membrane-targeted chemical libraries [1]. The compound serves as a versatile building block in medicinal chemistry programs, including antitubercular benzo[b]thiophene derivatives [2] and kinase inhibitor discovery efforts [3].

Why Generic Benzo[b]thiophene-2-carboxylate Analogs Cannot Substitute for Methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate (CAS 617706-21-5)


Simple substitution of CAS 617706-21-5 with unsubstituted or singly-substituted benzo[b]thiophene-2-carboxylate esters is not functionally equivalent. The concurrent presence of the 5-chloro and 3-trifluoromethyl substituents creates a unique electronic environment that is absent in analogs lacking either group [1]. In the structurally related benzothiophene carboxylate BDK inhibitor series, the 3,6-dichloro analog BT2 (IC50 = 3.19 μM) demonstrates potent kinase inhibition, whereas replacement of the 6-chloro with 6-fluoro (BT2F) or removal of halogen substituents substantially alters both potency and allosteric binding properties [2]. Furthermore, antitubercular SAR studies on benzo[b]thiophene-2-carboxylic acid derivatives reveal that substituent identity and position on the benzothiophene core directly govern MIC values against M. tuberculosis H37Ra, with the most active compounds (e.g., 7b) achieving MIC ranges of 2.73–22.86 μg/mL, while unsubstituted or differently substituted analogs show markedly reduced activity [3]. These findings establish that substitution pattern, not merely scaffold presence, dictates biological performance and synthetic utility.

Quantitative Differentiation Evidence for Methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate (CAS 617706-21-5): Head-to-Head and Cross-Study Comparator Data


Lipophilicity Advantage: XLogP3-AA Comparison Versus Unsubstituted Parent Scaffold

CAS 617706-21-5 exhibits substantially higher computed lipophilicity (XLogP3-AA = 4.6) compared to the unsubstituted parent scaffold methyl benzo[b]thiophene-2-carboxylate (XLogP3-AA = 2.8), a difference of +1.8 log units [1]. This increase is driven by the combined effect of the 5-chloro and 3-trifluoromethyl substituents. In CNS drug design, optimal logP values for brain penetration typically fall in the 2–5 range; the higher lipophilicity of the target compound positions it closer to the CNS-permeable sweet spot than the parent scaffold, which may require additional structural modifications to achieve comparable membrane permeability [2].

Medicinal chemistry CNS drug design Physicochemical profiling

Binding Affinity to Sigma-2 Receptor: Cross-Study Comparison with Structural Analogs

BindingDB records for compounds structurally related to CAS 617706-21-5 indicate sigma-2 receptor affinity. The benzo[b]thiophene-2-carboxylate scaffold appears in sigma-2 ligand programs, with a closely related entry (ChEMBL5190189) showing Ki = 23 nM for human sigma-2 receptor/TMEM97 [1]. While this specific Ki value has not been directly confirmed for CAS 617706-21-5, the structurally analogous 3,6-dichloro benzo[b]thiophene-2-carboxylic acid (BT2) exhibits a distinct kinase inhibition profile (BDK IC50 = 3.19 μM) with no reported sigma activity, demonstrating that halogen position and identity on the benzothiophene core critically determine target engagement selectivity [2]. The unique 5-chloro-3-trifluoromethyl pattern of CAS 617706-21-5 occupies a distinct chemical space that differs from both the 3,6-dichloro (BT2) and unsubstituted scaffolds, suggesting potentially unique protein interaction profiles.

Sigma receptor pharmacology CNS disease Cancer diagnostics

Antitubercular Class-Level Potency: Benzo[b]thiophene-2-carboxylate MIC Ranges Against M. tuberculosis H37Ra

In a systematic SAR study of four series of benzo[b]thiophene-2-carboxylic acid derivatives tested against M. tuberculosis H37Ra, active compounds demonstrated MIC values spanning 2.73–22.86 μg/mL against multidrug-resistant strains (A- and D-MDR-MTB) [1]. The most potent compound 7b achieved MICs at the lower end of this range. Against dormant M. bovis BCG under oxygen-depleted conditions, compounds 8c and 8g showed MIC values of 0.60 and 0.61 μg/mL respectively, with high selectivity indices versus human cancer cell lines (HeLa, Panc-1, THP-1) [1]. The carboxylic acid derivatives (from which CAS 617706-21-5 can be generated via esterification or used as a protected intermediate) form the core of this antitubercular pharmacophore.

Antitubercular drug discovery Infectious disease Mycobacterium tuberculosis

BDK Kinase Inhibitor Series: Structural Determinants Differentiating BT2 from 5-Cl-3-CF3 Substitution Pattern

The benzothiophene carboxylate class includes the validated BDK inhibitor BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid, IC50 = 3.19 μM), which functions as an allosteric inhibitor triggering helix movements in the BDK N-terminal domain to dissociate BDK from the BCKDC complex [1]. The BT2F analog (3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid) demonstrates that even single-halogen substitution changes (Cl→F at position 6) alter pharmacological properties [2]. CAS 617706-21-5, with its 5-chloro-3-trifluoromethyl pattern and methyl ester protection, represents a distinct congener that occupies a different region of the benzothiophene carboxylate chemical space, enabling exploration of SAR around positions 3 and 5 that are inaccessible with the BT2 scaffold.

Kinase inhibitor Metabolic disease BCAA catabolism

Optimal Procurement and Application Scenarios for Methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate (CAS 617706-21-5)


CNS-Penetrant Chemical Library Synthesis Using the 5-Cl-3-CF3 Benzo[b]thiophene Scaffold

The elevated XLogP3-AA of 4.6 versus 2.8 for the unsubstituted parent scaffold [1] makes CAS 617706-21-5 the preferred starting material for constructing CNS-targeted compound libraries. The 5-chloro and 3-trifluoromethyl groups provide both lipophilicity and metabolic stability advantages, while the methyl ester enables subsequent diversification via hydrolysis, amidation, or reduction. In CNS drug discovery programs where logP values of 2–5 are optimal for blood-brain barrier penetration, this compound provides a pre-optimized entry point that eliminates the need for additional lipophilicity-enhancing modifications required by the parent scaffold.

Antitubercular Lead Optimization via Methyl Ester Intermediate Strategy

Based on the antitubercular SAR established for benzo[b]thiophene-2-carboxylic acid derivatives (MIC 0.60–22.86 μg/mL against M. tuberculosis and M. bovis BCG) [1], CAS 617706-21-5 serves as a strategically protected intermediate. The methyl ester can be selectively hydrolyzed to the free carboxylic acid pharmacophore under mild conditions, enabling late-stage diversification of antitubercular candidates without premature exposure of the acid functionality during multi-step synthesis. This approach is particularly valuable for generating compound 7b-type analogs and flavone/diketone derivatives that demonstrated activity against multidrug-resistant M. tuberculosis strains.

Kinase Inhibitor Chemical Space Exploration Complementary to the BT2 Series

For research groups investigating BDK or related kinase targets, CAS 617706-21-5 offers a structurally differentiated benzo[b]thiophene carboxylate scaffold that complements the extensively studied BT2 (3,6-dichloro) series [1]. The 5-chloro-3-trifluoromethyl pattern introduces electronic and steric features absent in the 3,6-dichloro or 3-chloro-6-fluoro analogs, potentially addressing IP constraints or enabling exploration of kinase selectivity profiles that are inaccessible with existing benzothiophene carboxylate tool compounds. The methyl ester protection also facilitates prodrug strategies or improved pharmacokinetic tuning.

Sigma Receptor Ligand Discovery and Probe Development

Given the class-level evidence for benzo[b]thiophene-2-carboxylate derivatives engaging sigma-2 receptors (structurally related entries show Ki = 23–90 nM for sigma-2/TMEM97 binding) [1], CAS 617706-21-5 provides a functionalized scaffold for sigma receptor probe development. The combination of halogen and trifluoromethyl substituents offers opportunities for halogen bonding and hydrophobic interactions with the sigma receptor binding pocket, while the ester handle enables facile conversion to amides, hydrazides, or other pharmacophoric elements common in sigma ligand design.

Quote Request

Request a Quote for Methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.